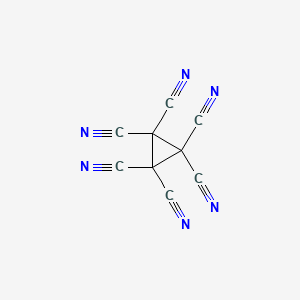
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach is to start with commercially available starting materials and perform a series of reactions such as amination, reduction, and condensation to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Its structure allows for the modification and development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-(dibenzylamino)-2,6-dimethyl-4-oxoheptanamide
- (2S,5S)-2,5-dimethylpiperazine
Uniqueness
Compared to similar compounds, (2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions and applications that are not possible with other compounds .
Properties
CAS No. |
156732-14-8 |
|---|---|
Molecular Formula |
C32H34N2O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one |
InChI |
InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31-/m0/s1 |
InChI Key |
UFOVHIRHDJTQPV-CONSDPRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


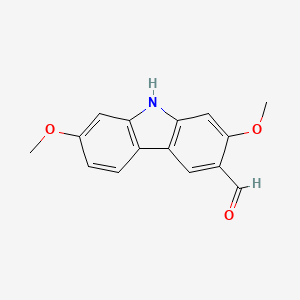


![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
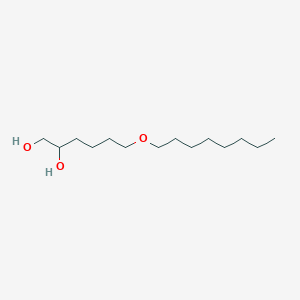
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
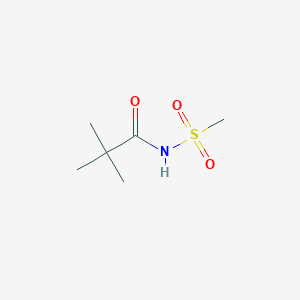
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
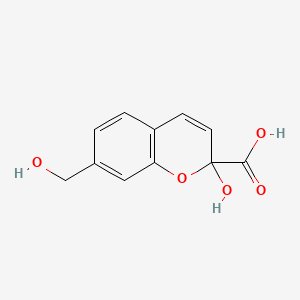
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
